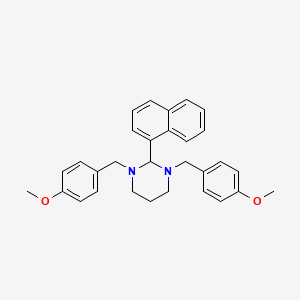
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine
説明
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine, also known as BMN-111, is a synthetic compound that belongs to the class of hexahydropyrimidine derivatives. It is a potent and selective agonist of the growth hormone secretagogue receptor (GHSR), which stimulates the release of growth hormone (GH) from the pituitary gland. BMN-111 has been extensively studied for its potential therapeutic applications in various fields of medicine, including endocrinology, neurology, and oncology.
作用機序
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine acts as a selective agonist of the GHSR, which is a G protein-coupled receptor that is predominantly expressed in the pituitary gland. Activation of the GHSR by this compound stimulates the release of GH from the pituitary gland, which in turn promotes growth and metabolism. This compound also has neuroprotective effects through the activation of the GHSR in the brain, which has been shown to enhance neuronal survival and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. In animal models, it has been shown to increase serum levels of GH, insulin-like growth factor-1 (IGF-1), and other growth-related hormones. This compound has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. In cancer studies, this compound has been shown to inhibit tumor growth and metastasis through various mechanisms, including the inhibition of angiogenesis and the induction of apoptosis.
実験室実験の利点と制限
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine has several advantages for lab experiments, including its high potency and selectivity for the GHSR, which allows for precise control of GH release. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and administer the compound.
将来の方向性
There are several potential future directions for research on 1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine. In endocrinology, further studies are needed to investigate its potential as a treatment for GHD and other growth-related disorders, as well as its effects on other hormones and metabolic pathways. In neurology, more research is needed to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In oncology, further studies are needed to investigate its potential as a cancer therapy and its mechanisms of action in inhibiting tumor growth and metastasis. Overall, this compound has shown promise as a versatile compound with potential therapeutic applications in various fields of medicine.
科学的研究の応用
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine has been investigated for its potential therapeutic applications in various fields of medicine. In endocrinology, it has been shown to stimulate the release of GH in both animal and human studies, making it a potential treatment for growth hormone deficiency (GHD) and other growth-related disorders. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, this compound has been studied for its potential to inhibit tumor growth and metastasis in various types of cancer.
特性
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-naphthalen-1-yl-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2/c1-33-26-15-11-23(12-16-26)21-31-19-6-20-32(22-24-13-17-27(34-2)18-14-24)30(31)29-10-5-8-25-7-3-4-9-28(25)29/h3-5,7-18,30H,6,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMIKQOAHJLYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=CC4=CC=CC=C43)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



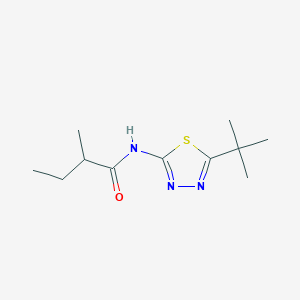

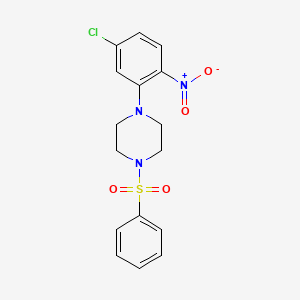
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)
![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)

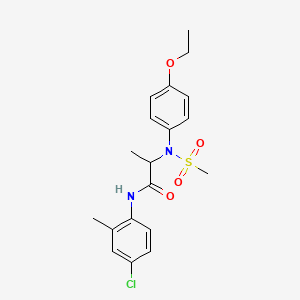
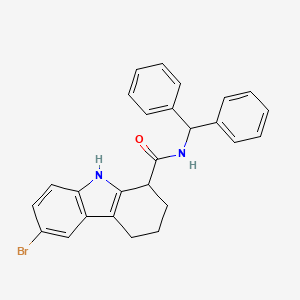
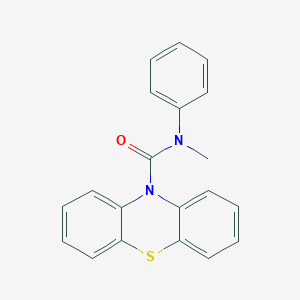
![3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3982064.png)
methanol](/img/structure/B3982072.png)
![8-(1-azepanylcarbonyl)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982080.png)
![1-(3-chloro-2-methylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3982091.png)
![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3982106.png)